Hydromorphone hydrochloride

Description

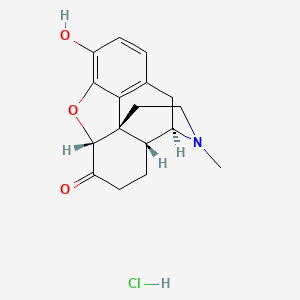

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILEZUETWRSHC-NRGUFEMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991291 | |

| Record name | Hydromorphone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-68-1 | |

| Record name | Hydromorphone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydromorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydromorphone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydromorphone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROMORPHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydromorphone Hydrochloride: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic, exerts its therapeutic effects through a complex interplay with the endogenous opioid system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning hydromorphone's action within neuronal pathways. It details the agent's interaction with opioid receptors, the subsequent intracellular signaling cascades, and its modulatory effects on both ascending nociceptive and descending inhibitory pain pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key neuronal processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Hydromorphone is a powerful analgesic used in the management of moderate to severe pain.[1][2] Its clinical efficacy is attributed to its high affinity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] Understanding the precise mechanism of action at the neuronal level is paramount for the development of novel analgesics with improved therapeutic profiles and reduced adverse effects. This guide will dissect the intricate neuronal pathways modulated by hydromorphone, from receptor binding to the modulation of ion channel activity and neurotransmitter release.

Molecular and Cellular Mechanisms of Action

Primary Target: The µ-Opioid Receptor

The principal therapeutic activity of hydromorphone is mediated through its agonist activity at the µ-opioid receptor.[4] It also exhibits partial agonist activity at the delta-opioid receptor and agonist activity at the kappa-opioid receptor.[2] The interaction with MORs, which are widely distributed throughout the central nervous system (CNS), is central to its analgesic properties.[1][3]

Downstream Signaling Cascade

Upon binding to the µ-opioid receptor, hydromorphone initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.[1] This signaling pathway involves several key steps:

-

G-Protein Activation: The hydromorphone-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which are active signaling molecules.[5]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[1] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][6] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets that contribute to neuronal excitability and pain signaling.[3]

-

Modulation of Ion Channels:

-

Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation increases potassium ion conductance, leading to an efflux of K+ ions from the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it more difficult to generate an action potential, thus reducing neuronal excitability.[1]

-

Calcium Channels: The Gβγ subunit also directly inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, at presynaptic terminals.[1][7] This inhibition reduces the influx of Ca2+ ions, which is a critical step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane.[8]

-

-

Inhibition of Neurotransmitter Release: By inhibiting presynaptic calcium influx, hydromorphone effectively reduces the release of excitatory neurotransmitters involved in pain transmission, such as substance P and glutamate (B1630785), from the terminals of nociceptive primary afferent neurons.[1][9]

The culmination of these molecular events is a significant reduction in the transmission of nociceptive signals from the periphery to higher brain centers, resulting in potent analgesia.[1]

Data Presentation

Table 1: Quantitative Data on this compound

| Parameter | Value | Species/System | Reference |

| Receptor Binding Affinity (Ki) | |||

| µ-Opioid Receptor | 0.6 nM | Rat brain homogenates | [10] |

| Relative Potency to Morphine | |||

| Analgesic Potency | 5-7 times more potent | Clinical Observation | [2] |

| G-Protein Activation (EC50) | |||

| [³⁵S]GTPγS Binding | Not explicitly found for hydromorphone in the provided results. | ||

| Adenylyl Cyclase Inhibition (IC50) | |||

| cAMP Inhibition | Not explicitly found for hydromorphone in the provided results. | ||

| Pharmacokinetics | |||

| Elimination Half-Life (Immediate Release) | 2-3 hours | Human | [2] |

| Protein Binding | 20% | Human | [2] |

Neuronal Pathway Modulation

Ascending Nociceptive Pathways

Hydromorphone's primary analgesic effect is achieved by dampening the signaling within the ascending pain pathways. By acting on µ-opioid receptors located on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord, it inhibits the release of glutamate and substance P. This action effectively reduces the transmission of pain signals from the spinal cord to the thalamus and somatosensory cortex, thereby decreasing the perception of pain.

Descending Inhibitory Pain Pathways

Opioids are also known to enhance the activity of descending pain-modulating pathways that originate in the brainstem and project down to the spinal cord. Key areas involved in this pathway include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[11] By binding to µ-opioid receptors in the PAG, hydromorphone can disinhibit descending inhibitory neurons that project to the RVM. These RVM neurons, in turn, project to the dorsal horn of the spinal cord and release inhibitory neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine, which further suppress the transmission of nociceptive signals. However, one study in patients with chronic radicular pain suggested that hydromorphone therapy did not significantly enhance descending inhibitory pain modulation as measured by conditioned pain modulation and offset analgesia.[12][13]

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of hydromorphone for the µ-opioid receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor or rat brain homogenates.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or prepare fresh brain homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of hydromorphone.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the hydromorphone concentration.

-

Determine the IC50 value, which is the concentration of hydromorphone that inhibits 50% of the specific binding of [³H]-DAMGO.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

[³⁵S]GTPγS Binding Assay for G-Protein Activation

Objective: To measure the ability of hydromorphone to activate G-proteins coupled to the µ-opioid receptor.

Materials:

-

Membrane preparations expressing µ-opioid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test Compound: this compound.

-

Positive Control: DAMGO (a full µ-opioid receptor agonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration apparatus or scintillation proximity assay (SPA) beads.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine membrane preparations, GDP, and varying concentrations of hydromorphone or DAMGO.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Separation:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads allows for signal detection without a separation step.

-

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.

-

BRET-Based Assay for Adenylyl Cyclase Inhibition

Objective: To measure the inhibition of adenylyl cyclase activity by hydromorphone in living cells.

Materials:

-

HEK-293 cells stably co-expressing the µ-opioid receptor and a cAMP biosensor (e.g., a biosensor based on Bioluminescence Resonance Energy Transfer, BRET).

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

BRET Substrate: e.g., Coelenterazine h.

-

Plate reader capable of measuring BRET.

Procedure:

-

Cell Culture: Culture the engineered HEK-293 cells in appropriate media.

-

Assay Setup: Plate the cells in a 96-well plate.

-

Compound Addition: Add varying concentrations of hydromorphone to the cells and incubate.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

BRET Measurement: Add the BRET substrate and immediately measure the BRET signal using a plate reader. The BRET signal from the biosensor changes in response to cAMP levels.

-

Data Analysis:

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To directly measure the effects of hydromorphone on ion channel activity in individual neurons.

Materials:

-

Acutely isolated neurons or brain slices containing neurons expressing µ-opioid receptors.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

Test Compound: this compound.

Procedure:

-

Preparation: Prepare brain slices or isolate individual neurons.

-

Patching: Under a microscope, guide a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a single neuron.

-

Recording Configuration:

-

Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell. This allows for the measurement of macroscopic currents.

-

Perforated-patch: Use an antibiotic like nystatin (B1677061) or amphotericin B in the pipette solution to form small pores in the membrane patch, preserving the intracellular milieu.

-

-

Data Acquisition:

-

Voltage-clamp: Hold the membrane potential at a constant level and measure the currents flowing across the membrane in response to voltage steps or drug application. This is used to study voltage-gated ion channels.

-

Current-clamp: Inject a known current and measure the changes in membrane potential. This is used to study neuronal excitability.

-

-

Drug Application: Apply hydromorphone to the bath solution and record the changes in ion channel currents or membrane potential.

-

Data Analysis: Analyze the recorded currents or voltage traces to quantify the effect of hydromorphone on specific ion channels (e.g., increase in K+ current, decrease in Ca2+ current) and neuronal excitability.

Mandatory Visualizations

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Periaqueductal Gray neurons project to spinally projecting GABAergic neurons in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 9. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Potassium and Calcium Imaging to Assay the Function of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cannabinoids in the descending pain modulatory circuit: Role in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage In Vitro Efficacy of Hydromorphone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage in vitro studies on the efficacy of hydromorphone hydrochloride. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, quantitative data, and the core signaling pathways involved in the action of this potent opioid analgesic.

Introduction

Hydromorphone is a semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[1] Its primary mechanism of action is through the activation of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] Understanding the in vitro efficacy of this compound is crucial for elucidating its pharmacological profile, guiding drug development, and providing a basis for further preclinical and clinical investigations. This guide focuses on the key in vitro assays used to characterize the binding affinity and functional activity of hydromorphone at the MOR, presenting a compilation of methodologies and data from various studies.

Core Signaling Pathways

Hydromorphone's interaction with the µ-opioid receptor initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the G protein-mediated pathway and the β-arrestin-mediated pathway.

2.1 G Protein-Mediated Signaling

Upon binding of hydromorphone, the µ-opioid receptor undergoes a conformational change, leading to the activation of inhibitory G proteins (Gi/o).[3] This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The Gβγ subunits can modulate various downstream effectors, including ion channels.[2] This pathway is traditionally associated with the analgesic effects of opioids.[5]

Figure 1: G Protein-Mediated Signaling Pathway of Hydromorphone.

2.2 β-Arrestin-Mediated Signaling

Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization and internalization of the receptor.[6] The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[7] In vitro studies suggest that hydromorphone acts as a G protein-biased agonist, showing a lower propensity to recruit β-arrestin compared to other opioids like fentanyl.[8][9]

Figure 2: β-Arrestin-Mediated Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound in comparison to other commonly used opioids. Data are presented as the inhibition constant (Ki) from radioligand binding assays and the half-maximal effective concentration (EC50) from functional assays. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.[10][11][12][13]

Table 1: µ-Opioid Receptor Binding Affinities (Ki, nM)

| Opioid | Ki (nM) | Reference(s) |

| Hydromorphone | 0.37 - 0.6 | [14] |

| Morphine | 1.168 | [1] |

| Fentanyl | 1.346 | [1] |

| Oxycodone | 25.87 | [14] |

Table 2: Functional Potency at the µ-Opioid Receptor (EC50, nM)

| Assay | Hydromorphone | Morphine | Fentanyl | Oxycodone | Reference(s) |

| cAMP Inhibition | Potent | Less Potent | Potent | Less Potent | [8] |

| β-Arrestin Recruitment | Low Potency | Low Potency | High Potency | Low Potency | [8] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound.

4.1 Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Figure 3: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.[2]

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [3H]-DAMGO) and varying concentrations of this compound.[2] Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., naloxone).[15]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[16]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[2]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of hydromorphone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[16]

4.2 cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cAMP following receptor activation.

Figure 4: Workflow for a cAMP Inhibition Assay.

Methodology:

-

Cell Culture: Cells stably expressing the µ-opioid receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.[17][18]

-

Assay Procedure: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17][18] Adenylyl cyclase is then stimulated with forskolin.[19]

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[17][18]

-

Data Analysis: The concentration of hydromorphone that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined by fitting the data to a dose-response curve.[20]

4.3 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.

Figure 5: Workflow for a β-Arrestin Recruitment Assay.

Methodology:

-

Cell Lines: Engineered cell lines are used that co-express the µ-opioid receptor and a β-arrestin fusion protein.[21] A common commercially available system is the PathHunter® assay, which utilizes enzyme fragment complementation.[4][8][21]

-

Assay Principle: In the PathHunter® assay, the µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme that generates a chemiluminescent signal.[6][21]

-

Procedure: Cells are treated with varying concentrations of this compound. After an incubation period, a substrate is added, and the resulting chemiluminescent signal is measured using a luminometer.[21]

-

Data Analysis: The concentration of hydromorphone that produces 50% of the maximal β-arrestin recruitment (EC50) is determined from a dose-response curve.[21]

Conclusion

The in vitro efficacy of this compound is characterized by its high binding affinity and potent agonism at the µ-opioid receptor, primarily mediated through the G protein signaling pathway leading to the inhibition of cAMP production. Emerging evidence suggests that hydromorphone exhibits G protein bias, with a lower propensity to engage the β-arrestin pathway compared to other opioids. This technical guide provides a foundational understanding of the experimental approaches and key data points relevant to the early-stage in vitro assessment of hydromorphone's efficacy, serving as a valuable resource for researchers in the field of opioid pharmacology and analgesic drug development.

References

- 1. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. Agonists determine the pattern of G-protein activation in mu-opioid receptor-mediated supraspinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpps.umin.jp [jpps.umin.jp]

- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. benchchem.com [benchchem.com]

- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

A Comprehensive Pharmacological Profile of Hydromorphone Hydrochloride and its Metabolites: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed pharmacological overview of hydromorphone hydrochloride and its principal metabolites. The content herein is curated to serve as a foundational resource for professionals engaged in opioid research and the development of novel analgesics.

Executive Summary

Hydromorphone is a potent semi-synthetic opioid analgesic primarily acting as a full agonist at the mu-opioid receptor (MOR).[1] Its clinical efficacy in managing moderate to severe pain is well-established.[2][3] The pharmacological activity of hydromorphone is not solely attributable to the parent compound; its metabolites, particularly dihydromorphine and hydromorphone-3-glucuronide (B1257947) (H3G), possess distinct pharmacological profiles that contribute to the overall clinical effect and side-effect profile. This guide synthesizes the current understanding of the receptor binding affinities, signaling pathways, pharmacokinetic properties, and pharmacodynamic effects of hydromorphone and its key metabolites.

Receptor Binding and Affinity

The analgesic and physiological effects of hydromorphone and its active metabolites are initiated by their binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The affinity for different opioid receptor subtypes (mu, delta, and kappa) dictates the pharmacological response.

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of hydromorphone and its metabolites for the human opioid receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Mu (μ) Opioid Receptor (Ki, nM) | Delta (δ) Opioid Receptor (Ki, nM) | Kappa (κ) Opioid Receptor (Ki, nM) |

| Hydromorphone | 0.3654[4] - 0.6[5] | ~30-fold lower than MOR | ~100-fold lower than MOR |

| Dihydromorphine | 2.5[6] | 137[6] | 223[6] |

| Hydromorphone-3-glucuronide (H3G) | >10,000 | >10,000 | >10,000 |

Note: Ki values can vary between studies due to different experimental conditions.

Signaling Pathways

Upon binding to the mu-opioid receptor, hydromorphone triggers a cascade of intracellular signaling events, leading to its analgesic effects. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Mandatory Visualization: Hydromorphone Signaling Pathway

Caption: Mu-opioid receptor signaling cascade initiated by hydromorphone.

Pharmacokinetics and Metabolism

The clinical efficacy and duration of action of hydromorphone are governed by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Data Presentation: Pharmacokinetic Parameters of Hydromorphone

| Parameter | Oral | Intravenous (IV) |

| Bioavailability | ~24%[7] | 100% |

| Tmax (Peak Plasma Time) | 0.5 - 1 hour[7] | 15 - 30 minutes[8] |

| Half-life (t½) | 2 - 3 hours[9] | 2.3 hours[7] |

| Protein Binding | 8 - 19%[7][9] | 8 - 19%[7][9] |

| Metabolism | Hepatic glucuronidation (>95%)[7] | Hepatic glucuronidation (>95%)[7] |

| Primary Metabolite | Hydromorphone-3-glucuronide (H3G)[9] | Hydromorphone-3-glucuronide (H3G)[9] |

| Excretion | Primarily renal[9] | Primarily renal[9] |

Mandatory Visualization: Metabolic Pathway of Hydromorphone

Caption: Primary metabolic pathways of hydromorphone.

Pharmacodynamics of Hydromorphone and its Metabolites

The pharmacodynamic effects of hydromorphone administration are a composite of the actions of the parent drug and its metabolites.

-

Hydromorphone : A potent mu-opioid agonist responsible for the primary analgesic effects.[9] It also mediates common opioid-related side effects such as respiratory depression, sedation, and constipation.[3]

-

Dihydromorphine : An active metabolite that is also a potent mu-opioid agonist, contributing to the overall analgesic effect.[6][10]

-

Hydromorphone-3-glucuronide (H3G) : The most abundant metabolite, H3G lacks significant affinity for opioid receptors and does not produce analgesia.[3][11] Accumulation of H3G has been associated with neuroexcitatory effects, such as myoclonus, allodynia, and seizures, particularly in patients with renal impairment or those receiving high doses.[11][12][13]

Experimental Protocols

Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of test compounds (hydromorphone and its metabolites) for specific opioid receptor subtypes.

Methodology:

-

Receptor Source: Prepare cell membranes from cell lines stably expressing the recombinant human mu, delta, or kappa opioid receptor.

-

Radioligand: Utilize a high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound fraction.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Mandatory Visualization: Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis for Pharmacokinetic Studies

Objective: To measure the unbound concentrations of hydromorphone and its metabolites in the extracellular fluid of a target tissue (e.g., brain) over time in a freely moving animal.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target tissue of an anesthetized animal. The animal is then allowed to recover.

-

Perfusion: Perfuse the microdialysis probe with a physiological solution (perfusate) at a constant, low flow rate.

-

Drug Administration: Administer this compound via the desired route.

-

Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the semipermeable membrane of the probe, at predetermined time intervals.

-

Sample Analysis: Analyze the concentration of hydromorphone and its metabolites in the dialysate samples using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Correct the measured dialysate concentrations for the in vivo recovery of the probe to determine the absolute unbound concentrations in the extracellular fluid. Plot these concentrations against time to generate a pharmacokinetic profile and calculate parameters such as Cmax, Tmax, and AUC.[15][16]

Conclusion

The pharmacological profile of hydromorphone is complex, involving the potent mu-opioid agonist activity of the parent drug and its active metabolite, dihydromorphine, as well as the neuroexcitatory potential of its major, inactive metabolite, H3G. A comprehensive understanding of these distinct pharmacological properties is paramount for the rational design of future clinical studies and the development of safer and more effective opioid analgesics. The methodologies outlined in this guide provide a robust framework for the continued pharmacological characterization of opioid compounds.

References

- 1. Hydromorphone: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. Articles [globalrx.com]

- 3. Hydromorphone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydromorphine - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Application of microdialysis to the pharmacokinetics of analgesics: problems with reduction of dialysis efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microdialysis: A Real-Time Sampling Technique for More Effective Pharmacokinetic Pharmacodynamic Studies in Drug Research and Development [jscimedcentral.com]

Hydromorphone Hydrochloride's Affinity for Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of hydromorphone hydrochloride for the mu-opioid receptor (MOR), a critical interaction in pain management. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and a visual representation of the subsequent signaling cascades.

Quantitative Binding Affinity of Hydromorphone for Mu-Opioid Receptors

Hydromorphone exhibits a high binding affinity for the mu-opioid receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported binding affinity of hydromorphone for the mu-opioid receptor from various studies.

| Parameter | Value | Species/System | Radioligand | Reference |

| Ki | 0.6 nM | Rat brain homogenates | [³H]DAMGO | [1] |

| Ki | 0.3654 nM | Cell membrane preparation expressing recombinant human MOR | [³H]DAMGO | [2][3][4] |

| ED₅₀ (analgesia) | 0.22 mg/kg (s.c.) | Mouse (tail-flick assay) | N/A | [5] |

Note: The Ki values represent the affinity of hydromorphone for the mu-opioid receptor in in-vitro binding assays. The ED₅₀ value reflects the in-vivo dose required to produce a half-maximal analgesic effect.

Experimental Protocols: Radioligand Binding Assay

The determination of hydromorphone's binding affinity for the mu-opioid receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.

Objective: To determine the inhibition constant (Ki) of this compound for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor, or rat brain homogenates.

-

Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a selective mu-opioid receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone or another suitable unlabeled opioid antagonist in excess (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes or prepare fresh brain homogenates on ice. Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.

-

Assay Setup: In triplicate in a 96-well plate, add the following components:

-

Total Binding: Assay Buffer, [³H]DAMGO (at a concentration near its Kd, typically 0.5-2 nM), and the membrane suspension.

-

Non-specific Binding: Assay Buffer, [³H]DAMGO, a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone), and the membrane suspension.

-

Competitive Binding: Assay Buffer, [³H]DAMGO, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of hydromorphone that displaces 50% of the specifically bound [³H]DAMGO. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand ([³H]DAMGO) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the mu-opioid receptor.

-

Mu-Opioid Receptor Signaling Pathways

The binding of hydromorphone to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6] These pathways are primarily mediated by the activation of inhibitory G-proteins (Gi/o) and the recruitment of β-arrestins.

G-Protein Signaling Pathway

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Caption: G-protein signaling pathway activated by hydromorphone.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, agonist binding can lead to the phosphorylation of the mu-opioid receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from G-proteins, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating distinct downstream signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Caption: β-arrestin signaling pathway following MOR activation.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of hydromorphone for the mu-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Structure and Properties of Hydromorphone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydromorphone hydrochloride, a semi-synthetic opioid analgesic, is a potent derivative of morphine. Structurally, it is the hydrochloride salt of hydromorphone, which is the hydrogenated ketone of morphine.[1] This modification results in a significantly more potent analgesic agent. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key analytical methods are provided.

Molecular Structure and Identification

This compound is a morphinan (B1239233) derivative characterized by a pentacyclic ring system. The hydrochloride salt form enhances its solubility in aqueous solutions.[2]

Table 1: Molecular and Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| Chemical Name | 4,5α-epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride | [3] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | [4] |

| CAS Number | 71-68-1 | [4] |

| Molecular Formula | C₁₇H₂₀ClNO₃ | [4] |

| Molecular Weight | 321.80 g/mol | [5] |

| Chemical Structure | A hydrogenated ketone of morphine. | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | White to off-white crystalline powder. | [3] |

| Melting Point | >280°C (with decomposition) | [6] |

| Solubility | Freely soluble in water, sparingly soluble in alcohol, and practically insoluble in ether. | [2][5] |

| Crystal System | Orthorhombic | [7] |

| Specific Rotation | -133° (c=1 in water at 25°C) | [6] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆, TMS): δ = 9.10 (s, 1H), 6.54 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 8.1 Hz, 1H), 4.80 (s, 1H), 3.06 (dd, J = 5.0, 2.7 Hz, 1H), 2.87 (d, J = 18.3 Hz, 1H), 2.56 – 2.39 (m, 3H), 2.29 (s, 3H), 2.23 – 2.12 (m, 2H), 2.05 – 1.96 (m, 2H), 1.80 – 1.74 (m, 1H), 1.52 – 1.44 (m, 1H), 1.05 – 0.95 (m, 1H).[8]

¹³C NMR (100 MHz, DMSO-d₆, TMS): δ = 208.7, 144.0, 139.3, 127.4, 124.5, 119.2, 117.0, 90.4, 58.3, 46.4, 46.2, 42.5, 41.4, 39.7, 34.8, 25.0, 19.6.[8]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum would typically show a broad peak for the O-H stretch of the phenolic group, C-H stretching vibrations, a strong C=O stretch for the ketone, C-O stretching for the ether linkage, and C-N stretching for the tertiary amine.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of hydromorphone typically shows a molecular ion peak (M+) and characteristic fragmentation patterns. The most abundant fragment ion for hydromorphone is observed at m/z 185.[9][10]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects primarily as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor.[4] Binding of hydromorphone to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins (Gi/Go). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The activated G-protein also modulates ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters, resulting in analgesia.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol describes a reversed-phase HPLC method for the determination of this compound in pharmaceutical preparations.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Sodium dodecyl sulphate

-

Acetic acid

-

C18 reversed-phase column (e.g., 4.6 mm x 125 mm, 5 µm particle size)[11]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 35:65 (v/v) mixture of acetonitrile and water, containing 0.5% (w/v) sodium dodecyl sulphate and 0.4% (v/v) acetic acid.[11] Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Preparation: Dilute the pharmaceutical preparation containing this compound with the mobile phase to achieve a concentration within the linear range of the assay.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol outlines a GC-MS method for the identification of hydromorphone.

Materials and Reagents:

-

This compound standard

-

Methanol (GC grade)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a capillary column (e.g., DB-1, 15 m x 0.25 mm, 0.25 µm film thickness)[12]

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in methanol.

-

Derivatization: Evaporate the solvent under a stream of nitrogen. Add the derivatizing agent and heat to form the trimethylsilyl (B98337) (TMS) derivative of hydromorphone.[12]

-

GC-MS Conditions:

-

Column: DB-1 or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

-

Analysis: Inject the derivatized sample into the GC-MS system and acquire the data.

-

Identification: Compare the obtained mass spectrum with a reference spectrum of derivatized hydromorphone.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus.[13][14][15]

Apparatus:

Procedure:

-

Sample Preparation: Finely powder the this compound sample. Introduce a small amount of the powder into a capillary tube, ensuring it is packed to a height of 2-3 mm.[14]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Determination: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

X-ray Crystallography for Structural Elucidation

This protocol provides a general workflow for single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.[16]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data at a controlled temperature.[16]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[16]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. The tabulated data on its chemical and physical properties, along with the detailed experimental protocols for its analysis, serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The elucidation of its mechanism of action and signaling pathway provides a basis for understanding its pharmacological effects and for the development of new analgesic agents.

References

- 1. hinotek.com [hinotek.com]

- 2. Buy this compound | 71-68-1 [smolecule.com]

- 3. This compound Oral Solution, USP CII [dailymed.nlm.nih.gov]

- 4. This compound | C17H20ClNO3 | CID 5462347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mrclab.com [mrclab.com]

- 14. thinksrs.com [thinksrs.com]

- 15. promptpraxislabs.com [promptpraxislabs.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Historical Development of Hydromorphone Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic, has been a cornerstone of pain management for nearly a century. First synthesized in 1924, its development marked a significant step in the quest for potent analgesics with potentially improved side-effect profiles compared to morphine. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its synthesis, the elucidation of its pharmacological properties through early research, and the evolution of experimental protocols used in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational science of this important therapeutic agent.

Early Synthesis and Discovery

Hydromorphone, chemically known as dihydromorphinone, was first synthesized in 1924 by German chemists Carl Mannich and Helene Löwenheim.[1] The synthesis was part of a broader effort in the early 20th century to modify the morphine molecule to enhance its analgesic properties while potentially reducing its adverse effects. The drug was patented in 1923 and subsequently introduced to the market in 1926 by Knoll Pharmaceuticals under the trade name Dilaudid®.[1][2]

The original synthesis of hydromorphone from morphine is a two-step process involving the catalytic hydrogenation of morphine to dihydromorphine, followed by the oxidation of the 6-hydroxyl group to a ketone.

Historical Synthesis Protocol: Morphine to this compound

Step 1: Catalytic Hydrogenation of Morphine to Dihydromorphine

-

Principle: The double bond at the 7,8-position of the morphine molecule is reduced by catalytic hydrogenation to yield dihydromorphine.

-

Historical Reagents and Conditions:

-

Starting Material: Morphine hydrochloride or sulfate.

-

Catalyst: Palladium or platinum-based catalysts, such as palladium on carbon (Pd/C) or platinum black.

-

Solvent: Aqueous acidic solutions, such as dilute hydrochloric acid, were often used.

-

Reducing Agent: Hydrogen gas (H₂).

-

Temperature and Pressure: The reaction was typically carried out at slightly elevated temperatures and pressures to facilitate the reduction.

-

Step 2: Oppenauer Oxidation of Dihydromorphine to Hydromorphone

-

Principle: The secondary alcohol at the C6 position of dihydromorphine is selectively oxidized to a ketone to form hydromorphone. The Oppenauer oxidation is a gentle method for oxidizing secondary alcohols to ketones.

-

Historical Reagents and Conditions:

-

Starting Material: Dihydromorphine.

-

Oxidizing Agent: A ketone, such as acetone (B3395972) or cyclohexanone, in the presence of an aluminum alkoxide, like aluminum isopropoxide or aluminum tert-butoxide.

-

Solvent: An inert organic solvent, such as benzene (B151609) or toluene.

-

Reaction Conditions: The mixture was typically heated to reflux to drive the reaction to completion.

-

Step 3: Conversion to this compound

-

Principle: The hydromorphone base is converted to its more stable and water-soluble hydrochloride salt for pharmaceutical use.

-

Historical Reagents and Conditions:

-

Starting Material: Hydromorphone base.

-

Reagent: Hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or isopropanol.

-

Procedure: The hydromorphone base is dissolved in the solvent, and a stoichiometric amount of hydrochloric acid is added. The this compound salt then precipitates out of the solution and can be collected by filtration and dried.

-

Pharmacological Characterization: Elucidating the Mechanism of Action

Early pharmacological research on hydromorphone focused on characterizing its analgesic potency and understanding its mechanism of action. These studies established hydromorphone as a potent central nervous system depressant with analgesic effects significantly greater than those of morphine.

Mechanism of Action: A Mu-Opioid Receptor Agonist

Hydromorphone exerts its primary pharmacological effects, including analgesia, by acting as a potent agonist at the mu-opioid receptor (μ-opioid receptor) , a member of the G protein-coupled receptor (GPCR) family. While it has some affinity for other opioid receptors, its analgesic efficacy is predominantly mediated through the mu-receptor.

Activation of the mu-opioid receptor by hydromorphone initiates a cascade of intracellular signaling events:

-

G Protein Coupling: The activated receptor couples to inhibitory G proteins (Gi/Go).

-

Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

The G beta-gamma subunit complex promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This increased negative charge makes the neuron less likely to fire an action potential.

-

The G beta-gamma subunit complex also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

-

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission in the brain and spinal cord.

Historical Experimental Protocols

The pharmacological properties of hydromorphone were established through a variety of in vitro and in vivo experimental protocols. The following sections detail the methodologies that were foundational in the early research of this compound.

In Vivo Analgesic Activity Assays

Early researchers relied on animal models to quantify the analgesic effects of new compounds. The two most common methods were the tail-flick test and the hot-plate test.

First described by D'Amour and Smith in 1941, the tail-flick test measures the latency of an animal, typically a rat or mouse, to move its tail away from a source of thermal pain.[3][4] This response is a spinal reflex, and an increase in the latency to tail-flick is indicative of an analgesic effect.

Historical Protocol:

-

Animal Preparation: A rat or mouse is gently restrained, often in a cylindrical holder, with its tail exposed.

-

Application of Stimulus: A focused beam of light from a heat source is directed onto a specific portion of the animal's tail.

-

Measurement of Latency: A timer is started simultaneously with the application of the heat stimulus. The timer is stopped when the animal flicks its tail away from the heat source.

-

Cut-off Time: To prevent tissue damage, a maximum exposure time (cut-off time) is predetermined. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.

-

Drug Administration: The test is performed before and at various time points after the administration of the test compound (e.g., this compound) or a control substance (e.g., saline).

-

Data Analysis: The increase in tail-flick latency after drug administration is calculated and used to determine the analgesic effect and potency (e.g., ED₅₀).

Developed by Eddy and Leimbach in 1953, the hot-plate test assesses the reaction of an animal to a heated surface.[5] The latency to a behavioral response, such as licking a hind paw or jumping, is measured as an indicator of pain sensitivity.

Historical Protocol:

-

Apparatus: The apparatus consists of a metal plate that can be heated to a constant temperature, typically between 50-55°C. The animal is confined to the plate by a transparent cylinder.

-

Animal Placement: A mouse or rat is placed on the heated surface, and a timer is started.

-

Observation of Response: The animal is observed for specific pain-related behaviors, most commonly licking of the hind paws or jumping.

-

Measurement of Latency: The time from placement on the hot plate to the first sign of a defined pain response is recorded.

-

Cut-off Time: A cut-off time is established to prevent injury to the animal.

-

Drug Administration and Data Analysis: Similar to the tail-flick test, the procedure is conducted before and after drug administration to determine the analgesic effect.

In Vitro Receptor Binding Assays

The development of radioligand binding assays in the 1970s was a pivotal moment in pharmacology, allowing for the direct measurement of drug interactions with their receptors. These assays were crucial in confirming that hydromorphone's mechanism of action involved binding to opioid receptors.

Historical Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation:

-

Brain tissue (e.g., from rats or guinea pigs) was homogenized in a cold buffer solution.

-

The homogenate was centrifuged to pellet the cell membranes, which contain the opioid receptors.

-

The membrane pellet was washed and resuspended in a buffer to a specific protein concentration.

-

-

Assay Incubation:

-

In test tubes, the membrane preparation was incubated with:

-

A radiolabeled opioid ligand with high affinity for the mu-receptor (e.g., [³H]-naloxone or [³H]-dihydromorphine). The concentration of the radioligand was kept constant and was typically near its dissociation constant (Kd).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

A parallel set of tubes was prepared to determine non-specific binding by including a high concentration of an unlabeled opioid to saturate the receptors.

-

The incubation was carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation was terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters were quickly washed with cold buffer to remove any non-specifically trapped radioligand.

-

-

Quantification of Bound Radioactivity:

-

The filters were placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity on each filter was measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding was calculated by subtracting the non-specific binding from the total binding.

-

The data were plotted as the percentage of specific binding versus the concentration of the unlabeled drug.

-

The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.

-

The inhibition constant (Ki), a measure of the affinity of the unlabeled drug for the receptor, was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Quantitative Data from Historical Research

The following tables summarize key quantitative data from early and foundational research on this compound. It is important to note that values from historical studies may vary due to differences in experimental methodologies.

Table 1: Comparative Analgesic Potency of this compound to Morphine

| Species | Assay | Route of Administration | Potency Ratio (Hydromorphone:Morphine) | Reference |

| Human | Clinical Pain | Intramuscular | ~7.7:1 | DEA (undated) |

| Human | Clinical Pain | Oral | ~4:1 | DEA (undated) |

| Mouse | Tail-Flick | Subcutaneous | ~5-10:1 | General literature consensus |

| Rat | Hot-Plate | Subcutaneous | ~5-8:1 | General literature consensus |

Note: Potency ratios can vary depending on the specific pain model and endpoint measured.

Table 2: Historical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Half-life (t½) | Bioavailability | Reference |

| Human | Intravenous | ~2-3 hours | 100% | General literature consensus |

| Human | Oral | ~2-4 hours | ~30-50% | General literature consensus |

| Dog | Intravenous | ~0.57 - 1.0 hours | 100% | Kukanich et al. (2005) |

| Dog | Subcutaneous | ~0.66 - 1.11 hours | High | Kukanich et al. (2005) |

| Rhesus Macaque | Intramuscular | ~2.4 hours | ~92% | Hankenson et al. (2012) |

Note: Early pharmacokinetic studies were less common and methodologies have evolved. The data presented are from a mix of early and later studies for comparative purposes.

Conclusion

The historical development of this compound, from its initial synthesis in the 1920s to its pharmacological characterization, represents a significant chapter in the history of pain management. The early in vivo and in vitro research, utilizing now-classic experimental protocols, firmly established its role as a potent mu-opioid receptor agonist and a valuable therapeutic agent. For contemporary researchers, understanding this historical context provides a foundation for the continued exploration of opioid pharmacology and the development of novel analgesics with improved therapeutic profiles. The data and methodologies outlined in this guide serve as a testament to the enduring scientific inquiry that has shaped our understanding of this important medication.

References

Toxicological Profile of Hydromorphone Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic. The information presented is collated from a range of non-clinical studies, including acute, subchronic, and chronic toxicity evaluations, as well as assessments of reproductive and developmental toxicity, genotoxicity, and carcinogenicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation and development of opioid-based therapeutics. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single exposure or multiple exposures within a 24-hour period. For this compound, these studies have been conducted in various preclinical models to establish the median lethal dose (LD50) and identify signs of acute toxicity.

Quantitative Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg) | Signs of Toxicity |

| Mouse | Intravenous | 55 | Details not reported other than lethal dose value.[1] |

| Mouse | Subcutaneous | 120 | Details not reported other than lethal dose value.[1] |

| Rat | Subcutaneous | 51 | Details not reported other than lethal dose value.[1] |

| Rat | Oral | 50-300 | Overdose may cause dizziness, euphoria, flushing, itching, hypotension, pinpoint pupils, nausea/vomiting, constipation, and reduced urination. Serious overdose produces respiratory depression, extreme somnolence, stupor or coma, skeletal muscle flaccidity, cold and clammy skin, bradycardia, and hypotension. Severe overdose produces apnea, circulatory collapse, cardiac arrest, and death.[2][3] |

Experimental Protocols: Acute Oral Toxicity in Rodents

Objective: To determine the acute oral toxicity of a test substance.

Species: Rat (Sprague-Dawley strain is commonly used).

Methodology:

-

Animal Selection: Healthy, young adult rats are acclimatized to laboratory conditions.

-

Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.

-

Dose Administration: The test substance is administered as a single dose via oral gavage. The volume administered is calculated based on the animal's body weight.

-

Dose Groups: Multiple dose groups are used with a specified number of animals per group (e.g., 5 males and 5 females). A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2.5, and 4 hours post-dose) and then daily for 14 days.

-

Body Weight: Body weights are recorded prior to dosing and at specified intervals (e.g., day 7 and day 14).

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes.

Acute Oral Toxicity Study Workflow

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies are conducted to characterize the toxicological profile of a substance following repeated administration over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 to 12 months or longer.

Subchronic Toxicity Studies

A 30-day oral repeat-dose toxicity study was conducted in dogs. Additionally, 13-week oral toxicity studies have been performed in Han Wistar rats.

Key Findings from a 30-day Oral Dosing Study in Dogs:

-

Doses: OROS® (hydromorphone HCl) at 0 mg, 8 mg, or 64 mg, or immediate-release tablets (32 mg/day).

-

Pharmacokinetics: Mean peak plasma levels were generally obtained between 7 and 9 hours for the OROS system, with no signs of accumulation upon repeat dosing.

-

Clinical Signs: Treatment-related clinical signs were consistent with opioid activity.[2]

Key Findings from a 52-Week Oral Toxicity Study in Beagle Dogs:

-

Doses: 6, 12, 30, and 150 mg/kg/day.

-

Clinical Signs: Mild diarrhea was observed in high-dose animals.

-

Cardiovascular Effects: Cardiovascular lesions were observed in all treated female groups.

-

NOAEL: The sponsor considered 12 mg/kg/day to be the non-toxic dose, though this was questioned due to the cardiovascular findings in females.[1]

Chronic Toxicity Studies

Information on dedicated long-term chronic toxicity studies beyond the 52-week dog study is limited in the reviewed literature. Typically, chronic toxicity studies are conducted for up to 26 to 52 weeks depending on the species.[4]

Experimental Protocols: 90-Day Oral Toxicity Study in Rodents (OECD 408)

Objective: To evaluate the subchronic oral toxicity of a substance after repeated administration for 90 days.

Species: Rat (preferred).

Methodology:

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Animal Allocation: At least 10 males and 10 females per group.

-